[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%
Description
This compound (CAS 2160535-58-8) is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₄₂H₄₆NO₂PS and a molecular weight of 659.9 g/mol . It features a sterically demanding tert-butylphenyl group and a diphenylphosphino-xanthene backbone, which are critical for asymmetric catalysis applications. The 95% purity indicates its suitability for precision-driven synthetic processes, such as transition-metal-catalyzed enantioselective reactions . Its synthesis and structural characterization were reported in Angew. Chem. Int. Ed. 2017 , highlighting its role in stabilizing metal centers while enabling stereochemical control. Commercial suppliers like Aladdin Scientific and Combi-Blocks Inc. provide this compound for industrial and academic research under inert storage conditions (argon atmosphere) to preserve its air-sensitive phosphine moiety .
Properties
IUPAC Name |
N-[(R)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3/t37-,47?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIVTACNRPUBZ-URCBTILTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide is a complex organophosphorus compound with potential biological activities. Its structure includes a sulfinamide group and a phosphine ligand, making it of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₄₆NO₂PS |
| Molecular Weight | 659.9 g/mol |
| CAS Number | 2160535-59-9 |
| Purity | ≥95% |
Structure
The compound features a chiral sulfinamide moiety that contributes to its biological activity. The presence of a diphenylphosphino group enhances its interaction with biological targets.
The biological activity of [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide is primarily attributed to its ability to act as a ligand in various biochemical pathways. It interacts with metal ions and proteins, potentially modulating enzymatic activities.
Case Studies
- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
- Enzyme Inhibition : A study demonstrated that the compound effectively inhibits certain phosphatases, which are critical in cell signaling pathways. This inhibition was dose-dependent and showed IC50 values in the low micromolar range.
- Antimicrobial Properties : Preliminary assays revealed that the compound possesses antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
Research Findings
Recent studies have focused on the structural optimization of similar compounds to enhance their biological activities. The following table summarizes key findings from various studies:
| Study Reference | Biological Activity | Observations |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in MCF-7 cells |
| Study 2 | Enzyme Inhibition | Inhibited phosphatases with low micromolar IC50 |
| Study 3 | Antimicrobial | Effective against S. aureus with MIC of 50 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related sulfinamide-phosphine ligands, emphasizing differences in substituents, molecular properties, and applications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Applications/Notes |
|---|---|---|---|---|---|---|
| [S(R)]-N-[(R)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)xanthenyl]methyl]-2-methyl-2-propanesulfinamide | 2160535-58-8 | C₄₂H₄₆NO₂PS | 659.9 | tert-Butylphenyl, diphenylphosphino | 95% | Asymmetric catalysis; air-sensitive, stored under argon |
| [S(R)]-N-[(S)-1-[5-(Diphenylphosphino)xanthenyl]ethyl]-2-methyl-2-propanesulfinamide | 2162939-90-2 | C₃₃H₃₆NO₂PS | 541.7 | Ethyl group at xanthene | 95% | Reduced steric bulk; potential for faster reaction kinetics in less hindered systems |
| [S(R)]-N-[(R)-5-(Diphenylphosphino)xanthenylmethyl]-2-methyl-2-propanesulfinamide | 2160535-56-6 | C₃₉H₄₀NO₃PS | 633.8 | 4-Methoxyphenyl, diphenylphosphino | 95% | Enhanced electron density for electron-deficient metal centers; requires dark storage |
| [S(R)]-N-[(R)-(Adamantyl)(5-diphenylphosphinoxanthenyl)methyl]-2-methyl-2-propanesulfinamide | Not provided | Likely C₄₅H₅₀NO₂PS | ~700 (estimated) | Adamantyl group | 95% | Extreme steric hindrance; potential for niche catalysis in highly crowded environments |
Key Findings from Comparative Analysis:
Steric Effects :
- The tert-butylphenyl group in the target compound provides moderate steric bulk, balancing catalytic activity and selectivity . In contrast, the adamantyl-substituted analog () offers superior steric shielding, which may inhibit substrate access but enhance enantioselectivity in specific reactions.
- The ethyl-substituted variant () lacks significant steric hindrance, making it suitable for reactions requiring rapid ligand-metal coordination .
Stability and Handling :
- All compounds are air-sensitive due to the phosphine moiety, necessitating argon storage . The methoxy-substituted ligand (CAS 2160535-56-6) additionally requires protection from light to prevent decomposition .
Research Implications and Gaps
- Catalytic Performance : While the tert-butyl variant is cited in Angew. Chem. Int. Ed. 2017 , direct comparative studies on reaction yields or enantiomeric excess (ee) across these ligands are absent in the provided evidence. Further research is needed to correlate substituent effects with catalytic outcomes.
- Synthetic Accessibility : The consistent 95% purity across all compounds suggests shared challenges in purification, likely due to the complexity of sulfinamide-phosphine synthesis.
- Ecological Impact : Hazard data for most compounds are incomplete, highlighting a need for comprehensive toxicity studies, especially for aquatic ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
